molecular formula C27H43N5O8 B12420721 BCN-PEG1-Val-Cit-OH

BCN-PEG1-Val-Cit-OH

Cat. No.: B12420721
M. Wt: 565.7 g/mol
InChI Key: ZMNHKMPWSOWDHJ-YYCBCANDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCN-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains a bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) unit, and a valine-citrulline (Val-Cit) dipeptide. The BCN group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable tool in click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCN-PEG1-Val-Cit-OH involves multiple steps:

    Synthesis of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.

    PEGylation: The PEG unit is introduced through a reaction with a suitable PEG derivative.

    Dipeptide Coupling: The Val-Cit dipeptide is coupled to the PEGylated BCN through peptide bond formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

BCN-PEG1-Val-Cit-OH undergoes several types of reactions:

Common Reagents and Conditions

    SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature.

    Cleavage Reactions: Occur under physiological conditions in the presence of cathepsin B.

Major Products

Scientific Research Applications

BCN-PEG1-Val-Cit-OH has diverse applications in scientific research:

Mechanism of Action

BCN-PEG1-Val-Cit-OH exerts its effects through the following mechanisms:

Properties

Molecular Formula

C27H43N5O8

Molecular Weight

565.7 g/mol

IUPAC Name

(2S)-2-[[2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid

InChI

InChI=1S/C27H43N5O8/c1-17(2)23(24(34)31-21(25(35)36)10-7-12-29-26(28)37)32-22(33)11-14-39-15-13-30-27(38)40-16-20-18-8-5-3-4-6-9-19(18)20/h17-21,23H,5-16H2,1-2H3,(H,30,38)(H,31,34)(H,32,33)(H,35,36)(H3,28,29,37)/t18?,19?,20?,21-,23?/m0/s1

InChI Key

ZMNHKMPWSOWDHJ-YYCBCANDSA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2

Origin of Product

United States

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